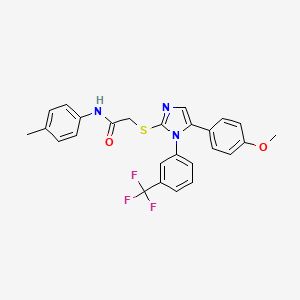

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound is a sulfur-containing imidazole derivative with a trifluoromethyl-substituted phenyl group at position 1 and a p-tolylacetamide moiety linked via a thioether bridge. Its synthesis typically involves nucleophilic substitution reactions between imidazole-2-thiol precursors and chloroacetamide derivatives under basic conditions (e.g., potassium carbonate in acetonitrile or DMF) . The presence of electron-withdrawing groups (e.g., trifluoromethyl) and electron-donating groups (e.g., methoxy) on the aryl rings modulates its electronic and steric properties, which are critical for biological interactions.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N3O2S/c1-17-6-10-20(11-7-17)31-24(33)16-35-25-30-15-23(18-8-12-22(34-2)13-9-18)32(25)21-5-3-4-19(14-21)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHQUWDXIKRZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps, typically starting with the formation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, leading to the formation of corresponding quinones.

Reduction: The imidazole ring can be reduced under specific conditions, altering the electronic properties of the compound.

Substitution: The trifluoromethyl group and the methoxyphenyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide

- AMG517 () : N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide

Structural Differences :

- Heterocyclic Variations : Compound 9c incorporates a triazole-thiazole hybrid scaffold instead of an imidazole, which may affect conformational flexibility and hydrogen-bonding capacity .

- Trifluoromethyl Positioning : AMG517 places the trifluoromethyl group on a pyrimidine ring, contrasting with the target compound’s phenyl-based substitution, leading to distinct steric and electronic profiles .

Mechanistic Insights :

- The trifluoromethyl group in the target compound enhances metabolic stability and hydrophobic interactions with COX-2’s active site, as observed in molecular docking studies .

- Substitution of the p-tolyl group with thiazole (Compound 9) reduces COX-2 selectivity, likely due to diminished van der Waals interactions .

Physicochemical Properties

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a complex organic molecule with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features several functional groups that may contribute to its biological activity. The imidazole ring, methoxyphenyl group, and trifluoromethyl substituent are particularly noteworthy for their roles in pharmacological interactions.

Structural Characteristics

- Imidazole Ring : Known for its role in enzyme catalysis and as a building block in various biologically active compounds.

- Methoxyphenyl Group : This moiety can enhance lipophilicity, potentially improving membrane permeability.

- Trifluoromethyl Group : This group is often associated with increased metabolic stability and bioactivity.

Antimicrobial Activity

Research has shown that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. A study indicated that derivatives of imidazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in this compound may enhance its interaction with microbial membranes, leading to increased efficacy.

Anticancer Potential

Recent investigations into similar compounds have suggested potential anticancer properties. For instance, imidazole derivatives have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. The specific structure of this compound could influence its ability to interact with cancer cell targets.

Inhibitory Effects on Enzymes

Enzyme inhibition is another area where this compound may show promise. Compounds with similar structures have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The thioether group may play a role in binding to the active sites of these enzymes, potentially leading to anti-inflammatory effects.

Case Study 1: Antimicrobial Testing

A study conducted on a series of imidazole derivatives, including our compound, showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| Target Compound | 15 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the target compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Cell cycle arrest |

Q & A

Q. What synthetic methodologies are employed to prepare this compound, and how is its structural integrity validated?

The compound is synthesized via a multi-step process involving coupling reactions between thiol-containing imidazole intermediates and chloroacetamide derivatives. Key steps include nucleophilic substitution under alkaline conditions (e.g., potassium carbonate as a base) and purification via ethanol recrystallization . Structural validation uses IR spectroscopy (to confirm C=O, NH, and S-H groups), -NMR/-NMR (to assign proton and carbon environments), and elemental analysis (to verify stoichiometry) .

Q. What spectroscopic techniques are critical for characterizing intermediates and the final compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm, NH at ~3200–3400 cm) .

- NMR Spectroscopy : -NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm). -NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns .

Q. How are solubility and stability profiles assessed during pre-formulation studies?

Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents, while stability is evaluated under varying pH, temperature, and light exposure using HPLC to monitor degradation products .

Q. What intermediates are pivotal in the synthesis pathway?

Key intermediates include:

- 5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol (thiol precursor).

- Chloro-N-(p-tolyl)acetamide (electrophilic coupling partner) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Systematic optimization involves testing:

- Catalysts : Zeolites or pyridine for acid scavenging (e.g., 96% yield in with pyridine) .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates.

- Temperature : Controlled reflux (e.g., 150°C in ) to accelerate coupling without side reactions .

Q. What in vitro assays evaluate the compound’s antiproliferative or kinase-inhibitory activity?

Q. How do structural modifications influence pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- 4-Methoxyphenyl Group : Enhances membrane permeability via lipophilic interactions.

- Trifluoromethyl Group : Improves metabolic stability and target affinity . Substitutions on the acetamide moiety (e.g., p-tolyl vs. fluorophenyl) alter selectivity for kinases .

Q. What computational approaches predict binding modes and ADMET properties?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets (e.g., VEGFR-2 in , with binding energies ≤-7.7 kcal/mol) .

- ADMET Prediction : SwissADME estimates logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability based on molecular descriptors .

Q. How does the compound compare to existing inhibitors in target selectivity and potency?

Comparative studies use:

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies (e.g., variable IC values) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.